molecular formula C12H12BrNO2 B6331903 Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% CAS No. 281204-54-4

Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95%

Cat. No. B6331903
CAS RN: 281204-54-4
M. Wt: 282.13 g/mol
InChI Key: ZMDSHPGQZDXPLB-UHFFFAOYSA-N
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Description

Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, or 6-bromoindoxyl acetate (BIA), is an organic compound with the molecular formula C11H9BrO2. It is a derivative of indoxyl acetate and is used in the synthesis of various compounds, including pharmaceuticals, dyes, and fragrances. BIA has a melting point of 81–83 °C and is soluble in methanol, ethanol, and acetic acid. It is a white or off-white solid with a pungent odor.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% is not fully understood. However, it is believed to be related to its ability to react with other compounds, such as indole derivatives, to form new compounds. Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% can also act as a catalyst in certain reactions, such as the synthesis of indole derivatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% have not been studied extensively. However, it is believed that Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% may have anti-inflammatory and anticonvulsant properties. In addition, Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% may have the potential to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a low melting point, making it suitable for use in a variety of laboratory experiments. However, Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% is toxic and should be handled with care. It should also be stored in a cool, dry place.

Future Directions

There are several potential future directions for the use of Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% in scientific research. It could be used in the synthesis of new compounds, such as indole derivatives and quinazoline derivatives. It could also be used to study the biochemical and physiological effects of Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% on various cell types. In addition, Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% could be used in the development of new drugs, such as anti-inflammatory agents and anticonvulsants. Finally, Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% could be used to study the mechanisms of action of various compounds, such as indole derivatives and quinazoline derivatives.

Synthesis Methods

Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% is synthesized from indoxyl acetate, which is reacted with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent, such as dichloromethane or tetrahydrofuran, at a temperature of 0–5 °C. The reaction produces a mixture of 6-bromoindoxyl acetate and 5-bromoindoxyl acetate, which can be separated by column chromatography.

Scientific Research Applications

Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as indole derivatives, indole-3-carboxylic acid, and indole-3-carboxamides. It is also used in the synthesis of biologically active compounds, such as quinazoline derivatives, benzoxazole derivatives, and benzimidazole derivatives. Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% has been used in the synthesis of pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and anti-cancer drugs.

properties

IUPAC Name

ethyl 2-(6-bromoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-2-16-12(15)8-14-6-5-9-3-4-10(13)7-11(9)14/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDSHPGQZDXPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(6-bromo-1H-indol-1-yl)acetate

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